

Spectroscopic Profile of 3-Methyl-1H-indole-2-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-1H-indole-2-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methyl-1H-indole-2-carbonitrile**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document compiles available spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), details the experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of such compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Methyl-1H-indole-2-carbonitrile**.

Table 1: ^1H NMR Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.0 - 8.5	br s	N-H
~7.6 - 7.8	d	Ar-H
~7.2 - 7.5	m	Ar-H (2H)
~7.1 - 7.2	t	Ar-H
~2.4	s	CH_3

Note: Predicted values are based on the analysis of similar indole derivatives. Actual experimental values may vary.

Table 2: ^{13}C NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~136	C (quaternary)
~128	C (quaternary)
~125	Ar-CH
~123	Ar-CH
~121	Ar-CH
~120	C (quaternary)
~115	C≡N
~111	Ar-CH
~105	C (quaternary)
~10	CH ₃

Note: Predicted values are based on the analysis of similar indole derivatives. Actual experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Sharp	N-H Stretch
~3100 - 3000	Medium	Aromatic C-H Stretch
~2950 - 2850	Medium	Aliphatic C-H Stretch
~2220	Strong	C≡N Stretch (Nitrile)
~1600, ~1450	Medium to Strong	C=C Aromatic Ring Stretch
~740	Strong	C-H Out-of-plane Bend (Aromatic)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
156	100	[M] ⁺ (Molecular Ion)
155	~80	[M-H] ⁺
130	~40	[M-C ₂ H ₂] ⁺ or [M-CN] ⁺
129	~30	[M-HCN] ⁺
103	~25	[M-C ₂ H ₂ N] ⁺
77	~20	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified **3-Methyl-1H-indole-2-carbonitrile** is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube. The choice of solvent depends on the sample's solubility. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Instrumentation: ^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

^1H NMR Acquisition:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: Approximately 16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans are typically averaged to improve the signal-to-noise ratio.

^{13}C NMR Acquisition:

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: Approximately 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-10 seconds.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ^{13}C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like **3-Methyl-1H-indole-2-carbonitrile**, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

- ATR: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.

- KBr Pellet: Approximately 1-2 mg of the sample is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition:

- A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first.
- The sample is then placed in the infrared beam path, and the sample spectrum is recorded.
- Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
- The spectrum is usually recorded in the range of 4000-400 cm^{-1} .

Data Analysis: The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber. Characteristic absorption bands are identified and assigned to specific functional groups within the molecule.

Mass Spectrometry (MS)

Sample Introduction: For a volatile and thermally stable compound like **3-Methyl-1H-indole-2-carbonitrile**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph.

Instrumentation: A mass spectrometer coupled with a gas chromatograph (GC-MS).

Gas Chromatography (GC) Conditions:

- Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: Typically 250-280 °C.

- **Oven Temperature Program:** A temperature gradient is used to separate the components of the sample. For example, starting at 50-100 °C and ramping up to 250-300 °C.
- **Carrier Gas:** Helium is commonly used as the carrier gas.

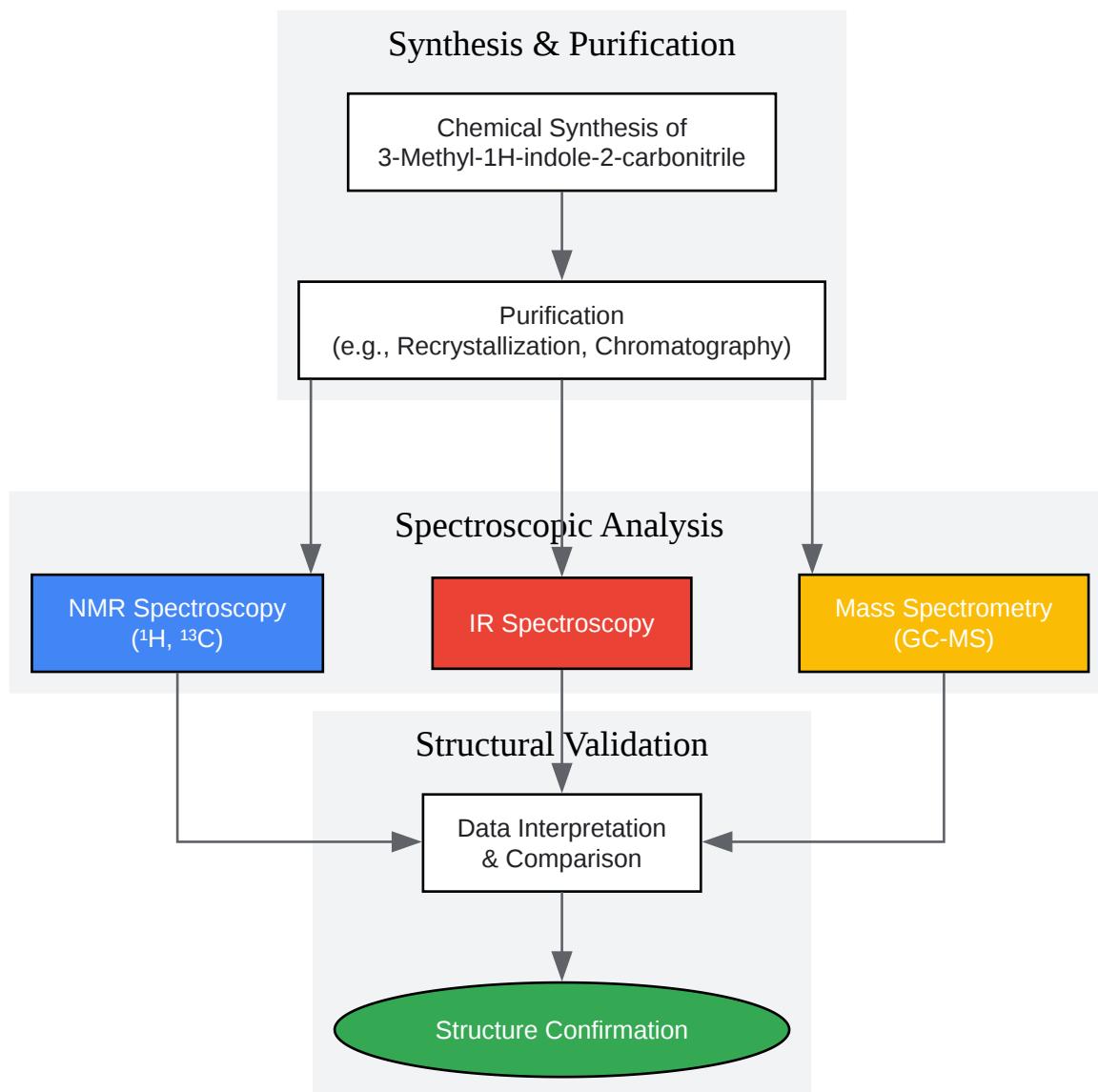
Mass Spectrometry (MS) Conditions:

- **Ionization Mode:** Electron Ionization (EI) at 70 eV is standard for creating fragment ions and a characteristic fragmentation pattern.
- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) analyzer is commonly used.
- **Scan Range:** A mass-to-charge ratio (m/z) range of approximately 40-400 amu is typically scanned.

Data Analysis: The mass spectrum displays the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides valuable structural information.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **3-Methyl-1H-indole-2-carbonitrile**.



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A flowchart of the general workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methyl-1H-indole-2-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082174#spectroscopic-data-nmr-ir-ms-of-3-methyl-1h-indole-2-carbonitrile\]](https://www.benchchem.com/product/b082174#spectroscopic-data-nmr-ir-ms-of-3-methyl-1h-indole-2-carbonitrile)

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